molecular formula C23H27NO3 B2430916 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE CAS No. 1421442-75-2

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE

Cat. No.: B2430916
CAS No.: 1421442-75-2
M. Wt: 365.473
InChI Key: WXICWMAXXAEESK-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a phenylethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Phenylethyl Group Addition: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Pyran Ring Formation: The tetrahydropyran ring can be formed through an intramolecular cyclization reaction, often involving the use of acid or base catalysts.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride, nitro groups using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Contains a piperidine ring, which may confer different pharmacological properties.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide: Features a phenoxy group, which may influence its chemical and biological behavior.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c25-21(22(13-15-27-16-14-22)18-7-3-1-4-8-18)24-17-23(26,20-11-12-20)19-9-5-2-6-10-19/h1-10,20,26H,11-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICWMAXXAEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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